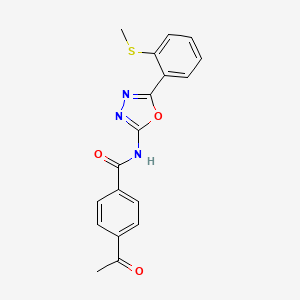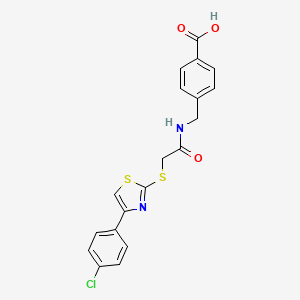
4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid” is a chemical compound with the molecular formula C19H15ClN2O3S2 and a molecular weight of 418.91. It is a derivative of thiazole, a class of heterocyclic compounds that contain sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives, including “4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid”, involves the use of various substituents on the thiazole ring . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis
The thiazole ring in the molecule has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Applications De Recherche Scientifique
Synthesis of Anticancer Agents
Research has been conducted on synthesizing new derivatives combining benzimidazole and thiazole structures, showing promising anticancer activity against various cancer cell lines. For example, the study by Nofal et al. (2014) synthesized derivatives with significant anticancer potential against HepG2 and PC12 cell lines, highlighting the importance of structural modifications to enhance bioactivity (Nofal et al., 2014). Another study focused on designing 3-acetamido-4-methyl benzoic acid derivatives, demonstrating potent inhibition of the protein tyrosine phosphatase 1B (PTP1B), a target for cancer therapy (Rakse et al., 2013).
Antitumor Activity Evaluation
The antitumor activity of benzothiazole derivatives has been evaluated, with some compounds exhibiting considerable activity against specific cancer cell lines. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing significant anticancer effects, indicating the therapeutic potential of these compounds (Yurttaş et al., 2015).
Antimicrobial and Anti-inflammatory Properties
Studies also extend to the synthesis of compounds with anti-inflammatory and antimicrobial activities. For instance, Selvam et al. (2012) reported the synthesis of thiazolopyrimidine derivatives exhibiting significant antinociceptive and anti-inflammatory activities, suggesting their potential as therapeutic agents (Selvam et al., 2012). Additionally, compounds with benzothiazole-imino-benzoic acid ligands have shown good antimicrobial activity against pathogenic bacterial strains, highlighting their potential in addressing antimicrobial resistance (Mishra et al., 2019).
Propriétés
IUPAC Name |
4-[[[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-15-7-5-13(6-8-15)16-10-26-19(22-16)27-11-17(23)21-9-12-1-3-14(4-2-12)18(24)25/h1-8,10H,9,11H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRGRNNCXDNWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2799115.png)
![1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B2799116.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)
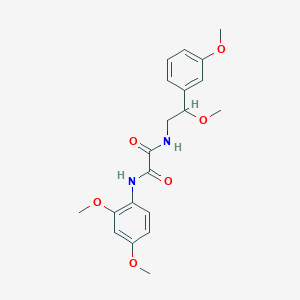
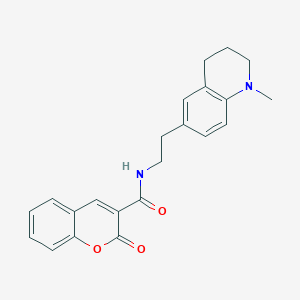

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2799127.png)
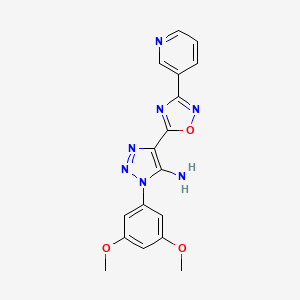
![N-Benzyl-N-[(5-chloro-3-ethylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2799129.png)
![N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2799133.png)
![N-allyl-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2799134.png)
